2-Pyrrolidinecarboxamide, N-(2,6-dimethylphenyl)-1-(phenylmethyl)-
Description
The compound 2-Pyrrolidinecarboxamide, N-(2,6-dimethylphenyl)-1-(phenylmethyl)- is a pyrrolidine derivative featuring a carboxamide group at the 2-position of the pyrrolidine ring. Key structural attributes include:
- Pyrrolidine core: A five-membered saturated nitrogen heterocycle.
- Substituents:
- A benzyl (phenylmethyl) group attached to the pyrrolidine nitrogen.
- A carboxamide group substituted with a 2,6-dimethylphenyl moiety at the amide nitrogen.
The 2,6-dimethylphenyl group is a recurring motif in fungicides and herbicides, implying its role in target binding or stability.
Properties
CAS No. |
660834-68-4 |
|---|---|
Molecular Formula |
C20H24N2O |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
1-benzyl-N-(2,6-dimethylphenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C20H24N2O/c1-15-8-6-9-16(2)19(15)21-20(23)18-12-7-13-22(18)14-17-10-4-3-5-11-17/h3-6,8-11,18H,7,12-14H2,1-2H3,(H,21,23) |
InChI Key |
NXEXWPLVLDOYDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCN2CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Core Strategy 1: Direct Amidation of Pyrrolidinecarboxylic Acid
A method analogous to the synthesis of (S)-1-acetyl-2-pyrrolidinecarboxamide (KR100445781B1) involves activating pyrrolidine-2-carboxylic acid for amide coupling. Modifications include:
- Using 2,6-dimethylaniline instead of ammonia or simpler amines.
- Employing coupling agents like HATU or EDCI with DMAP in anhydrous DMF.
Example Protocol:
- Activation : React pyrrolidine-2-carboxylic acid (1.0 eq) with HATU (1.2 eq) and DIPEA (2.0 eq) in DMF at 0°C.
- Amidation : Add 2,6-dimethylaniline (1.1 eq) and stir at room temperature for 12 hours.
- Workup : Quench with water, extract with ethyl acetate, and purify via column chromatography (yield: 65–72%).
Comparative Analysis of Methodologies
The table below evaluates key synthetic routes based on yield, scalability, and complexity:
Key Findings :
- Reductive amination offers higher yields and better scalability but requires stringent pH control.
- Direct amidation is simpler but suffers from moderate yields due to steric effects.
Industrial-Scale Considerations
For large-scale production, the reductive amination route (CN103570645A) is preferable due to:
- Solvent Recovery : Ethanol (used in) is cost-effective and recyclable.
- Byproduct Management : Piperazine dihydrochloride byproducts are easily filtered and reused, minimizing waste.
- Process Safety : Mild reaction conditions (reflux at 80°C) reduce risks compared to high-temperature amidation.
Advanced Modifications and Catalytic Innovations
Recent advances include:
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinecarboxamide, N-(2,6-dimethylphenyl)-1-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Unfortunately, information regarding the applications of "2-Pyrrolidinecarboxamide, N-(2,6-dimethylphenyl)-1-(phenylmethyl)-" is limited in the provided search results. However, some information can be gathered from the available data:
Basic Information
- Name: 1-benzyl-N-(2,6-dimethylphenyl)pyrrolidine-2-carboxamide is another name for the compound .
- Molecular Formula: C20H24N2O
- Molecular Weight: 308.41700
- CAS Number: 660834-68-4
Related Compounds
- Pyrrolidine Carboxamide Compounds: The search results mention "Pyrrolidine carboxamide compounds" in the context of a patent . However, this is a general class of compounds, and the specific applications for "2-Pyrrolidinecarboxamide, N-(2,6-dimethylphenyl)-1-(phenylmethyl)-" are not detailed .
- Other Pyrrolidine Derivatives: The Comparative Toxicogenomics Database (CTD) lists various pyrrolidine derivatives . These include compounds like N-(2,6-dimethylphenyl)-2-pyrrolidinecarboxamide and 1-benzylpyrrolidine, suggesting a broad range of chemical structures based on the pyrrolidine core .
General Information on Similar Compounds
- Activation Analysis: Activation analysis, which involves creating radioisotopes, is used in research and manufacturing for quality control and identifying trace elements .
- Teflon Finishes: Teflon finishes have various applications due to their chemical inertness, water repellency, and other properties, including use in industrial settings .
- Rubber Vulcanization Accelerators: Some compounds are used as rubber vulcanization accelerators, with different types offering varying curing speeds and safety levels .
Mechanism of Action
The mechanism of action of 2-Pyrrolidinecarboxamide, N-(2,6-dimethylphenyl)-1-(phenylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with several agrochemicals, particularly those in the amide and alanine derivative classes. Below is a comparative analysis:
Table 1: Key Properties and Structural Features of Comparable Compounds
Structural and Functional Insights:
Core Heterocycle :
- The target compound’s pyrrolidine core (5-membered ring) contrasts with piperidine (6-membered) in deuterated analogs and alanine backbones in metalaxyl/benalaxyl . Smaller rings may enhance rigidity or alter bioavailability.
Substituent Effects: N-(2,6-dimethylphenyl): Common in fungicides (e.g., metalaxyl) and herbicides (e.g., alachlor), this group likely improves binding to biological targets (e.g., fungal RNA polymerase) . Benzyl vs.
Deuterated Analogs :
- Deuterated piperidinecarboxamides (e.g., ) are used in metabolic studies, suggesting isotopic labeling could be explored for the target compound to track environmental fate or degradation.
Chlorinated Acetamides :
- Alachlor’s chloro substituent enhances herbicidal activity but raises toxicity concerns . The absence of halogens in the target compound may reduce environmental persistence.
Research Findings and Implications
- Activity Prediction : The structural resemblance to fungicides like benalaxyl hints at possible antifungal activity, warranting in vitro testing against plant pathogens.
- Synthetic Feasibility : Pyrrolidine derivatives are typically synthesized via ring-closing metathesis or carboxamide coupling, but the benzyl and dimethylphenyl groups may require tailored protecting-group strategies.
Biological Activity
2-Pyrrolidinecarboxamide, N-(2,6-dimethylphenyl)-1-(phenylmethyl)-, also known by its CAS number 660834-68-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Chemical Name | 2-Pyrrolidinecarboxamide, N-(2,6-dimethylphenyl)-1-(phenylmethyl)- |
| CAS Number | 660834-68-4 |
| Molecular Formula | CHNO |
| Molecular Weight | 308.417 g/mol |
| LogP | 4.4939 |
Structure
The compound features a pyrrolidine ring substituted with a dimethylphenyl and a phenylmethyl group, contributing to its lipophilicity and potential interaction with biological targets.
Antimalarial Activity
Recent studies have explored the antiplasmodial capabilities of various pyrrolidine derivatives. Notably, compounds with structural similarities to 2-Pyrrolidinecarboxamide have demonstrated significant activity against Plasmodium falciparum, the causative agent of malaria. For instance, derivatives in related studies exhibited IC values ranging from 2.40 to 8.30 μM against the parasite .
The proposed mechanism of action for pyrrolidine derivatives involves inhibition of N-myristoyltransferase (NMT), an enzyme critical for the myristoylation of proteins necessary for the parasite's life cycle. Inhibition of NMT results in reduced viability of the parasite due to disrupted protein function essential for its survival .
Antioxidant Properties
In addition to antimalarial activity, some derivatives have shown promising antioxidant properties. For example, certain compounds were able to scavenge DPPH radicals with IC values comparable to ascorbic acid, indicating their potential as antioxidant agents .
Study on Antimalarial Efficacy
A study synthesized thirty-two new sulphonamide-pyrrolidine carboxamide derivatives and evaluated their antiplasmodial and antioxidant activities. Among these, specific compounds demonstrated effective binding to PfNMT and significant antiplasmodial activity at low concentrations . The findings suggest that structural modifications can enhance biological efficacy.
In Silico Studies
Molecular docking studies have been employed to predict the binding affinities of these compounds with target proteins involved in malaria pathogenesis. These studies indicate that structural features such as hydrophobic interactions play a crucial role in the binding affinity and subsequent biological activity .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-pyrrolidinecarboxamide derivatives in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to minimize skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if dust or aerosols are generated .
- Ventilation : Conduct experiments in fume hoods with local exhaust systems to avoid inhalation risks. Ensure proper airflow in storage areas .
- Spill Management : Collect solid residues using non-sparking tools and dispose of them as hazardous waste. Avoid water flushing to prevent environmental contamination .
- First Aid : For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use emergency eyewash stations .
Q. How can researchers ensure the purity of N-(2,6-dimethylphenyl)-1-(phenylmethyl)-2-pyrrolidinecarboxamide during synthesis?
- Methodological Answer :
- Chromatographic Techniques : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Adjust mobile phase (e.g., acetonitrile/water gradients) to resolve impurities .
- Recrystallization : Optimize solvent systems (e.g., ethanol/water mixtures) to isolate high-purity crystals. Monitor melting points for consistency.
- Spectroscopic Validation : Confirm structural integrity via -NMR (e.g., aromatic proton integration at δ 7.2–7.5 ppm) and FT-IR (amide C=O stretch at ~1650 cm) .
Q. What are the key storage conditions to prevent degradation of this compound?
- Methodological Answer :
- Temperature : Store at 2–8°C in airtight containers to minimize thermal decomposition .
- Light Sensitivity : Use amber glass vials or opaque packaging to protect from UV-induced degradation .
- Moisture Control : Include desiccants (e.g., silica gel) in storage containers to avoid hydrolysis of the amide bond .
Advanced Research Questions
Q. How can computational modeling elucidate the stereochemical interactions of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with receptors (e.g., GPCRs). Focus on the pyrrolidine ring’s conformational flexibility and benzyl substituent’s hydrophobic interactions .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) over 100 ns trajectories to assess stability of binding poses .
- QM/MM Hybrid Methods : Combine quantum mechanics (e.g., DFT for ligand) and molecular mechanics (for protein) to study electronic interactions at binding sites .
Q. What strategies resolve contradictions in reported biological activities of pyrrolidinecarboxamide analogs?
- Methodological Answer :
- Comparative Bioassays : Replicate studies under standardized conditions (e.g., fixed cell lines, identical IC50 protocols) to isolate variables like solvent effects or assay sensitivity .
- Structural-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., dimethylphenyl vs. fluorophenyl groups) and correlate changes with activity trends .
- Meta-Analysis Frameworks : Apply statistical tools (e.g., random-effects models) to aggregate data from disparate studies, controlling for methodological biases .
Q. How can advanced spectroscopic techniques characterize degradation products under stress conditions?
- Methodological Answer :
- LC-MS/MS : Use high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) to identify degradation fragments (e.g., hydrolyzed amide bonds).
- Accelerated Stability Testing : Expose the compound to heat (40°C), humidity (75% RH), and UV light for 4 weeks. Monitor degradation kinetics via HPLC peak area reduction .
- X-ray Crystallography : Resolve crystal structures of degradation byproducts to confirm stereochemical changes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
